(5-Methylspiro[indoline-3,4'-piperidine]-1-yl)(phenyl)methanone
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Overview
Description
(5-Methylspiro[indoline-3,4'-piperidine]-1-yl)(phenyl)methanone: is a complex organic compound belonging to the spirocyclic family of chemicals. Spirocyclic compounds are characterized by their unique fused ring structures, which often impart significant biological and chemical properties. This particular compound features a spirocyclic indoline-piperidine framework with a phenylmethanone moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylspiro[indoline-3,4'-piperidine]-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as indoline derivatives, followed by the introduction of the piperidine ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
(5-Methylspiro[indoline-3,4'-piperidine]-1-yl)(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different substituents onto the aromatic ring or the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl or spirocyclic derivatives.
Scientific Research Applications
(5-Methylspiro[indoline-3,4'-piperidine]-1-yl)(phenyl)methanone: has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a ligand for various biological targets, aiding in the study of receptor-ligand interactions.
Medicine: The compound's derivatives may exhibit biological activity, making them potential candidates for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
(5-Methylspiro[indoline-3,4'-piperidine]-1-yl)(phenyl)methanone: can be compared to other spirocyclic compounds, such as spiro[2.4]hepta-4,6-diene and methanone, [2-(methylamino)phenyl]phenyl- . While these compounds share the spirocyclic structure, the presence of the methyl group and the specific arrangement of the rings in This compound contribute to its unique chemical and biological properties.
Comparison with Similar Compounds
5-Methylspiro[2.4]hepta-4,6-diene
Methanone, [2-(methylamino)phenyl]phenyl-
Methanone, [4-methoxyphenyl]phenyl-
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Properties
IUPAC Name |
(5-methylspiro[2H-indole-3,4'-piperidine]-1-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-7-8-18-17(13-15)20(9-11-21-12-10-20)14-22(18)19(23)16-5-3-2-4-6-16/h2-8,13,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUITJVQGIZXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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